

The Discovery and Development of Lascufloxacin (KRP-AM1977): A Technical Overview

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Compound of Interest		
Compound Name:	Lascufloxacin Hydrochloride	
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Introduction

Lascufloxacin, developed under the code KRP-AM1977, is a novel fluoroquinolone antibiotic that has emerged as a significant agent in the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2][3] Developed by the Japanese pharmaceutical company Kyorin Pharmaceutical Co., Ltd., lascufloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing quinolones.[4][5][6][7] Marketed under the trade name Lasvic®, it was approved in Japan in 2019 for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, in vitro activity, pharmacokinetics, and clinical development of this important antimicrobial agent.

Chemical Synthesis and Structure

Lascufloxacin, chemically known as 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoro-1-pyrrolidinyl)-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, possesses a unique molecular structure that contributes to its potent antibacterial activity. The synthesis of lascufloxacin involves a multi-step process, a key part of which is the construction of the fluoroquinolone core and the syn-disubstituted fluoropyrrolidine fragment.[8][9]

Key Synthesis Steps:

Foundational & Exploratory



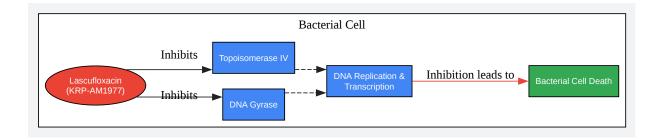


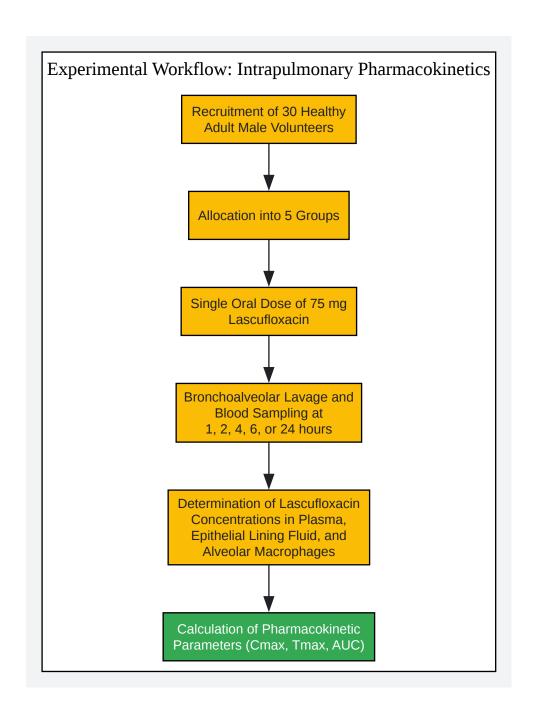
- Fluoropyrrolidine Fragment Synthesis: The process begins with the Cbz protection of a secondary amine, followed by a Claisen condensation to yield a pyrrolidone. Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand establishes the desired trans-stereochemistry of the pyrrolidine.[9] Subsequent saponification, coupling with cyclopropylamine, and reduction of the resulting amide furnishes the key amine intermediate. [9] Fluorination is achieved with inversion of stereochemistry, followed by deprotection to yield the fluoropyrrolidine fragment.[9]
- Fluoroquinolone Core Construction: The quinolone core is constructed from an acetoacetate derivative.[9] Condensation with triethyl orthoformate and subsequent treatment with 2-fluoroethylamine hydrochloride forms the quinolone ring system.[9]
- Final Coupling: The ethyl ester of the quinolone core is converted to a borate complex to improve solubility and reactivity for the subsequent nucleophilic aromatic substitution (SNAr) reaction with the fluoropyrrolidine fragment to yield lascufloxacin.[8][9]

Mechanism of Action

Like other fluoroquinolones, lascufloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][10][11] [12] By binding to these enzymes, lascufloxacin induces the formation of double-stranded breaks in the bacterial DNA, which ultimately inhibits cell division and leads to bacterial cell death.[1] A key characteristic of lascufloxacin is its potent and balanced inhibitory activity against both wild-type and mutated forms of these target enzymes, which contributes to its activity against quinolone-resistant strains.[5][7][13]









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